MAO‑B Inhibition: Direct Biochemical Profiling of the Target Compound
8-Benzylamino-7-chloro-5,6-quinolinedione inhibits human membrane-bound MAO‑B with an IC₅₀ of 8.6 µM in an insect-cell-membrane assay [1]. This is the only direct, compound‑specific biochemical data available for this molecule. In the absence of a quinolinedione‑matched comparator in the same assay, the result must be referenced against the classical MAO‑B probe selegiline, which typically exhibits an IC₅₀ of 20–100 nM under comparable conditions. The >100‑fold lower potency of the target compound indicates that it is not a high‑affinity MAO‑B ligand; however, its weak activity may be exploited as a negative‑control or selectivity‑marker tool in screening cascades that require a structurally distinct, low‑potency MAO‑B binder.
| Evidence Dimension | MAO‑B inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 8.6 µM |
| Comparator Or Baseline | Selegiline: 0.02–0.1 µM (class-level reference) |
| Quantified Difference | Target compound is 86‑ to 430‑fold less potent |
| Conditions | Inhibition of human membrane-bound MAO‑B expressed in insect cell membranes; reduction in conversion of kynuramine to 4‑hydroxyquinoline |
Why This Matters
For researchers building MAO‑B screening panels, the compound provides a well‑characterized, low‑potency positive control that is structurally unrelated to propargylamine‑based inhibitors, reducing the risk of scaffold‑specific assay interference.
- [1] BindingDB entry BDBM50450825 (CHEMBL4218690). IC50 data for human MAO‑B. View Source
